Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate
Description
Historical Development of Hydrazinecarboxylate Chemistry
The study of hydrazinecarboxylates originated in investigations of prebiotic chemistry, where hydrazines and carbohydrazides were identified as potential precursors to biomolecules in Earth’s primordial environment. Early synthetic work focused on simple derivatives, such as carbohydrazide (OC(N₂H₃)₂), produced via urea and hydrazine reactions. A pivotal advancement occurred in 1974 with the development of selenium-mediated carbonylation of dialkylhydrazines, enabling efficient synthesis of carbohydrazide derivatives. This method avoided the corrosive byproducts associated with phosgene-based routes, setting the stage for safer large-scale production. By the 1980s, tert-butyl carbazates emerged as key intermediates, exemplified by tert-butyl carbazate (Boc-hydrazine), which became widely adopted for introducing amine-protecting groups in peptide synthesis.
Significance in Contemporary Organic Chemistry
tert-Butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate occupies a niche in asymmetric synthesis and drug development. Its dimethylamino benzyl moiety enhances electron density, facilitating nucleophilic reactions in cross-coupling processes. For instance, palladium-catalyzed couplings with vinyl halides yield N-Boc-N-alkenylhydrazines, which serve as precursors to HIV-1 protease inhibitors like atazanavir. The tert-butoxycarbonyl (Boc) group provides steric protection during multi-step syntheses, ensuring regioselectivity in complex molecules. Additionally, its hydrazinecarboxylate backbone enables the formation of stable hydrazones with aldehydes, critical for constructing heterocyclic frameworks in natural product synthesis.
Research Objectives and Theoretical Framework
Recent studies prioritize three objectives:
- Optimizing Synthetic Efficiency : Reducing reliance on hazardous reagents (e.g., phosgene) while improving yields.
- Expanding Reactivity Profiles : Exploring photochemical and electrochemical activation of the hydrazinecarboxylate moiety.
- Enabling Asymmetric Induction : Designing chiral variants for enantioselective catalysis.
Theoretical frameworks draw from frontier molecular orbital (FMO) theory to predict regioselectivity in cross-coupling reactions, while density functional theory (DFT) models elucidate transition states in hydrazone formation.
Epistemological Approaches to Studying N-Substituted Hydrazinecarboxylates
Methodological advances have transformed the study of these compounds:
- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H-^15N correlation experiments, resolves tautomeric equilibria in hydrazinecarboxylates.
- X-Ray Crystallography : Reveals conformational preferences, such as the planar arrangement of the carbohydrazide core in tert-butyl derivatives.
- Computational Modeling : Molecular dynamics simulations predict solvation effects on reactivity, guiding solvent selection for syntheses.
Table 1: Comparative Synthesis Routes for Hydrazinecarboxylate Derivatives
The selenium-mediated route offers higher yields and milder conditions compared to traditional methods, though phosgene-based syntheses remain prevalent in industrial settings.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[4-(dimethylamino)phenyl]methylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJOYHGNYELQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(dimethylamino)benzyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux conditions.
Substitution: Various nucleophiles; organic solvents; room temperature to elevated temperatures.
Major Products:
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Corresponding reduced products such as amines or alcohols.
Substitution: Various substituted hydrazinecarboxylates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydrazinecarboxylate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s 4-(dimethylamino)benzyl group distinguishes it from analogs with different aromatic substituents. Key comparisons include:
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 198904-85-7)
- Structure: Features a pyridinyl-substituted benzyl group instead of dimethylamino.
- Electronic Profile: The pyridine ring is electron-deficient due to its aromatic nitrogen, contrasting with the electron-rich dimethylamino group in the target compound.
- Synthesis : Synthesized in 85% yield via nucleophilic substitution (e.g., benzyl alcohol and tert-butyl carbazate under acidic conditions) .
- Applications: Acts as a precursor for bioactive heterocycles, though its electron-withdrawing pyridinyl group may reduce nucleophilicity compared to the dimethylamino analog .
tert-Butyl 2-(4-(dimethylamino)benzoyl)hydrazinecarboxylate
- Structure : Contains a benzoyl (carbonyl) linkage instead of benzyl.
- Reactivity : The carbonyl group increases electrophilicity, making it more reactive toward nucleophiles (e.g., in hydrazone formation) compared to the benzyl analog .
- Spectral Data : IR spectra show strong C=O stretches (~1700 cm⁻¹), absent in the benzyl derivative .
tert-Butyl 2-(2,4-dimethylpentan-3-ylidene)hydrazinecarboxylate
- Structure : Aliphatic substituent with a ketone group.
Physicochemical and Spectral Properties
| Property | Target Compound (Predicted) | tert-Butyl 2-(4-(pyridin-2-yl)benzyl) | tert-Butyl 2-benzoyl (CAS N/A) |
|---|---|---|---|
| Molecular Weight | ~307.4 g/mol | 299.37 g/mol | ~323.4 g/mol |
| Solubility | High in polar solvents (DMF, DCM) | Moderate in DCM/hexane | Low in hexane |
| IR Peaks | N-H (~3200 cm⁻¹), C=O (~1700 cm⁻¹) | N-H (3208 cm⁻¹), C=O (1703 cm⁻¹) | C=O (1703 cm⁻¹) |
| 1H NMR | Aromatic protons (δ 6.5–7.5 ppm) | Pyridinyl protons (δ 7.8–8.5 ppm) | Benzoyl protons (δ 7.9 ppm) |
The dimethylamino group in the target compound is expected to deshield adjacent aromatic protons, shifting their NMR signals upfield compared to pyridinyl analogs .
Biological Activity
Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate, with the CAS number 349105-62-0, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a dimethylaminobenzyl moiety, which may influence its pharmacological properties. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃O₂, with a molecular weight of 265.35 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting tumor cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, possibly through antioxidant mechanisms.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical pathways.
- Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells.
Research Findings and Case Studies
-
Antitumor Studies :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 100 µM. The IC50 values were calculated to be around 30 µM for certain cell lines, indicating moderate potency.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 50 µg/mL and 70 µg/mL, respectively.
-
Neuroprotective Evaluation :
- A neuroprotection assay using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound reduced cell death by approximately 40%, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
